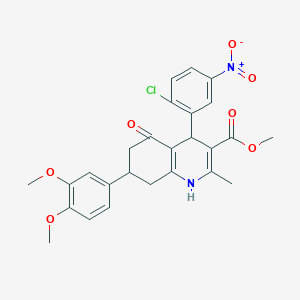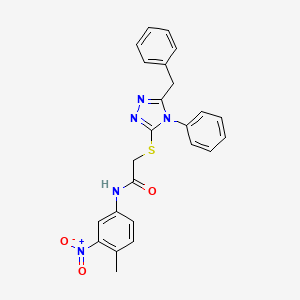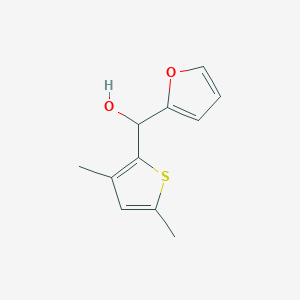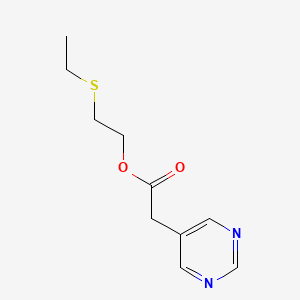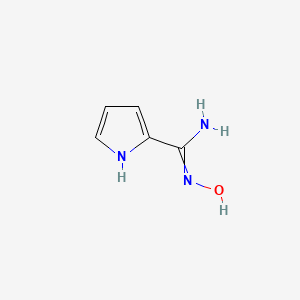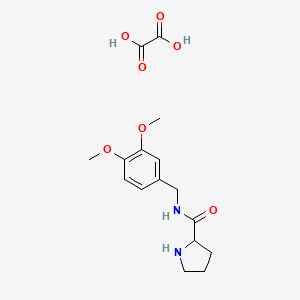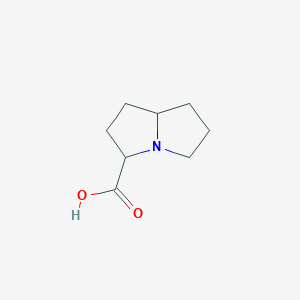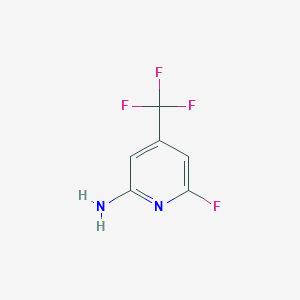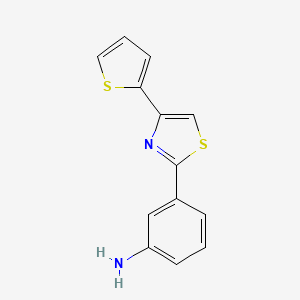
3-(4-Thiophen-2-yl-thiazol-2-yl)-phenylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Thiophen-2-yl-thiazol-2-yl)-phenylamine is a compound that belongs to the class of thiazole derivatives. Thiazoles are known for their wide range of biological activities and are commonly found in various pharmaceuticals, agrochemicals, and natural products
Vorbereitungsmethoden
The synthesis of 3-(4-Thiophen-2-yl-thiazol-2-yl)-phenylamine typically involves the reaction of thiourea with α-halocarbonyl compounds. One common method is the Hantzsch thiazole synthesis, which entails the reaction between thioamides and α-halocarbonyl compounds . For instance, the reaction of ethyl 3-bromo-2-oxopropanoate with thioamides can furnish thiazoles . Industrial production methods often involve optimizing reaction conditions such as temperature, solvent, and catalysts to achieve high yields and purity.
Analyse Chemischer Reaktionen
3-(4-Thiophen-2-yl-thiazol-2-yl)-phenylamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole or thiophene rings.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of 3-(4-Thiophen-2-yl-thiazol-2-yl)-phenylamine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
3-(4-Thiophen-2-yl-thiazol-2-yl)-phenylamine can be compared with other similar compounds, such as:
4-(Thiophen-2-yl)-thiazol-2-ylamine: This compound has a similar structure but lacks the phenylamine group, which may result in different biological activities and properties.
N-(4-Thiophen-2-yl-thiazol-2-yl)-phthalamic acid: This derivative has a phthalamic acid group, which can influence its solubility and reactivity.
Thiazolyl-urea derivatives: These compounds contain a urea group, which can enhance their antimicrobial and anticancer activities.
The uniqueness of this compound lies in its specific structural features, which contribute to its distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C13H10N2S2 |
|---|---|
Molekulargewicht |
258.4 g/mol |
IUPAC-Name |
3-(4-thiophen-2-yl-1,3-thiazol-2-yl)aniline |
InChI |
InChI=1S/C13H10N2S2/c14-10-4-1-3-9(7-10)13-15-11(8-17-13)12-5-2-6-16-12/h1-8H,14H2 |
InChI-Schlüssel |
DGNYSZQKPQHEDH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)N)C2=NC(=CS2)C3=CC=CS3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


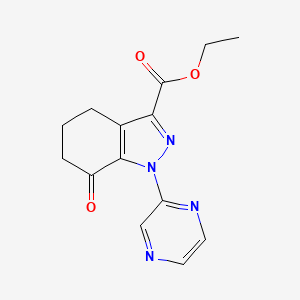
![3,6-Dibromoisothiazolo[4,3-b]pyridine](/img/structure/B11769898.png)
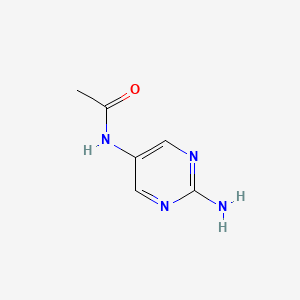
![3-Amino-4-(4-chlorophenyl)-N-(2-methyl-5-nitrophenyl)-6-(p-tolyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11769905.png)
